ALDH Isoform Selectivity Profile
Bodipy-aminoacetaldehyde (BAAA) exhibits a specific and quantifiable activity profile against a panel of purified human ALDH isoforms. In a direct head-to-head comparison, all ALDH1A subfamily enzymes (ALDH1A1, ALDH1A2, ALDH1A3) were active on BAAA, while ALDH3A1 exhibited zero detectable activity [1]. This is in stark contrast to the naphthaldehyde derivative MONAL-71, which was found to be an absolutely specific substrate for ALDH1A1, and MONAL-62, which demonstrated catalytic efficiency with ALDH1A1 three orders of magnitude higher than hexanal [1]. This quantitative isoform selectivity profile is a primary differentiator for experimental design.
| Evidence Dimension | Substrate Activity Across Human ALDH Isoforms |
|---|---|
| Target Compound Data | Active on ALDH1A1, ALDH1A2, ALDH1A3; Inactive on ALDH3A1 |
| Comparator Or Baseline | MONAL-71: Exclusively active on ALDH1A1; MONAL-62: kcat/Km for ALDH1A1 is 1000x higher than hexanal |
| Quantified Difference | BAAA shows broad ALDH1A subfamily activity (ALDH1A1 > 1A3 > 1A2) while being completely inactive on ALDH3A1, differentiating it from both pan-ALDH substrates and highly specific probes. |
| Conditions | In vitro kinetic assays using highly purified recombinant human ALDH isoforms (ALDH1A1, 1A2, 1A3, ALDH2, ALDH3A1). |
Why This Matters
This defined activity spectrum is essential for researchers who need to detect or isolate cells based on general ALDH1A activity (e.g., cancer stem cells) but must be certain that ALDH3A1 activity is not contributing to the signal, ensuring correct cell population identification.
- [1] Pequerul, R., Covaleda, D., Sánchez-Vaca, A. S., et al. (2025). Fluorescent substrates enable specific detection and structure-function insights into human aldehyde dehydrogenase isoforms. Chemico-Biological Interactions, 418, 111609. View Source
